![molecular formula C18H19N3O4S2 B2643028 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 921833-34-3](/img/structure/B2643028.png)
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives are important building blocks in organic synthesis . For example, 2-butylthiophene is used as a raw material in the synthesis of anticancer agents .
Scientific Research Applications
- Protodeboronation : Pinacol boronic esters, including the compound , serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic chemistry.
- Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Boron reagents, including boronic esters, play a crucial role in SM coupling reactions. The compound under investigation could be explored as a boron reagent in SM coupling, facilitating the construction of complex organic molecules .
- Boronic acids and their esters are considered for drug design and delivery. Although these compounds are only marginally stable in water, their unique properties make them suitable for specific applications. Further research could explore the potential of this compound as a boron-carrier for neutron capture therapy or other drug delivery strategies .
Catalysis and Organic Synthesis
Suzuki–Miyaura Coupling
Drug Design and Delivery
properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-2-25-15-7-5-14(6-8-15)16-9-10-17(22)21(20-16)12-11-19-27(23,24)18-4-3-13-26-18/h3-10,13,19H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBGPANXAJXMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.